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Compound Name: Methyl 2-amino-5-iodobenzoate

Cat. No.: B184775

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-iodobenzoate, a halogenated derivative of the versatile anthranilate
scaffold, stands as a pivotal starting material and a key building block in the synthesis of a
diverse array of biologically active molecules and functional materials. Its strategic substitution
pattern, featuring an amino group, a methyl ester, and an iodine atom, provides a trifecta of
reactive sites amenable to a wide range of chemical transformations. This technical guide
delves into the core research areas where Methyl 2-amino-5-iodobenzoate can be leveraged,
providing a comprehensive overview of its synthetic utility, potential applications in medicinal
chemistry, and role in the development of novel imaging agents. Detailed experimental
protocols for key transformations, quantitative biological data for related derivatives, and
visualized chemical and biological pathways are presented to empower researchers in their
quest for scientific innovation.

Physicochemical Properties and Synthesis

Methyl 2-amino-5-iodobenzoate is a stable, solid compound with the following key properties:
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Property Value Reference
CAS Number 77317-55-6 [1]
Molecular Formula CsHsINO:2 [1]
Molecular Weight 277.06 g/mol [1]
Melting Point 85 °C [1]
Boiling Point 335.9°C [1]

The primary synthetic route to Methyl 2-amino-5-iodobenzoate involves the iodination of
methyl anthranilate. A general laboratory-scale protocol is outlined below.

Experimental Protocol: Synthesis of Methyl 2-amino-5-
iodobenzoate

Materials:

o Methyl anthranilate

e Molecular iodine (I2)

e Hydrogen peroxide (30% w/w agueous solution)
e Acetic acid

e Water

e Sodium thiosulfate solution (e.g., 10% w/v)

» Saturated sodium bicarbonate solution

o Ethyl acetate

e Brine

e Anhydrous magnesium sulfate or sodium sulfate
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Procedure:

In a round-bottom flask, dissolve methyl anthranilate in glacial acetic acid.
o Add molecular iodine to the solution and stir until it dissolves.

o Cool the reaction mixture in an ice bath and add hydrogen peroxide dropwise while
maintaining the temperature below 10 °C.

 After the addition is complete, allow the reaction to warm to room temperature and stir for
several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

o Upon completion, pour the reaction mixture into a beaker containing an agqueous solution of
sodium thiosulfate to quench any unreacted iodine.

o Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until
effervescence ceases.

o Extract the aqueous layer with ethyl acetate (3 x volumes).
o Combine the organic layers and wash with water and then brine.

e Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate under reduced pressure.

e The crude product can be purified by recrystallization or column chromatography to yield
pure Methyl 2-amino-5-iodobenzoate.

Potential Research Areas

The unique structural features of Methyl 2-amino-5-iodobenzoate make it a highly versatile
platform for chemical exploration in several key research areas.

Chemical Intermediate for Complex Molecule Synthesis

The iodine atom at the 5-position serves as a versatile handle for various palladium-catalyzed
cross-coupling reactions, enabling the introduction of a wide range of substituents and the
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construction of complex molecular architectures. The amino and ester groups also offer sites
for further derivatization.

The aryl iodide moiety of Methyl 2-amino-5-iodobenzoate is an excellent substrate for Suzuki-
Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
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Caption: Key cross-coupling reactions of Methyl 2-amino-5-iodobenzoate.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

Methyl 2-amino-5-iodobenzoate

Arylboronic acid or ester (1.1 - 1.5 equivalents)

Palladium catalyst (e.g., Pd(PPhs)4, Pd(dppf)Cl2) (1-5 mol%)

Base (e.g., K2COs3, Cs2C0s3, K3POa) (2-3 equivalents)

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

Procedure:
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» To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 2-
amino-5-iodobenzoate, the arylboronic acid, palladium catalyst, and base.

» Add the degassed solvent via syringe.

e Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the
required time (monitor by TLC or LC-MS).

 After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g.,
ethyl acetate) and water.

o Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

¢ Purify the crude product by column chromatography.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:

e Methyl 2-amino-5-iodobenzoate

e Primary or secondary amine (1.1 - 1.5 equivalents)

o Palladium catalyst (e.g., Pdz(dba)s, Pd(OAc)2) (1-5 mol%)

e Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

e Base (e.g., NaOtBu, KsPOa4, Cs2C0s3) (1.5-2.5 equivalents)

¢ Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

» In a glovebox or under an inert atmosphere, combine the palladium catalyst and the
phosphine ligand in a Schlenk tube.

e Add the base, followed by Methyl 2-amino-5-iodobenzoate and the amine.
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e Add the degassed solvent and seal the tube.

e Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) until
the starting material is consumed (monitor by TLC or LC-MS).

e Cool the reaction to room temperature, dilute with an organic solvent, and filter through a
pad of celite.

e Wash the filtrate with water and brine, dry the organic layer, and concentrate.
 Purify the product by column chromatography.

Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:

e Methyl 2-amino-5-iodobenzoate

o Terminal alkyne (1.1 - 1.5 equivalents)

o Palladium catalyst (e.g., Pd(PPhs)2Cl2) (1-5 mol%)

o Copper(l) iodide (Cul) (1-10 mol%)

e Base (e.g., triethylamine, diisopropylamine)

e Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

e To a Schlenk flask under an inert atmosphere, add Methyl 2-amino-5-iodobenzoate, the
palladium catalyst, and copper(l) iodide.

e Add the degassed solvent, followed by the base and the terminal alkyne.

 Stir the reaction mixture at room temperature or with gentle heating until completion (monitor
by TLC or LC-MS).

* Remove the solvent under reduced pressure.
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» Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride
solution, water, and brine.

» Dry the organic layer and concentrate.

e Purify the product by column chromatography.

Medicinal Chemistry and Drug Discovery

The anthranilic acid scaffold is a privileged structure in medicinal chemistry, appearing in
numerous approved drugs.[2] Derivatives of 2-amino-5-iodobenzoic acid and related methyl
anthranilates have shown a range of biological activities, including anticancer, antimicrobial,
and enzyme inhibitory properties.

Derivatives of the 2-aminobenzoic acid core have been explored as anticancer agents, with
some compounds showing potent activity against various cancer cell lines. The substitution at
the 5-position provides an avenue for creating novel analogs with improved potency and
selectivity. For instance, organoselenide-tethered methyl anthranilates have demonstrated
significant cytotoxicity against liver and breast cancer cell lines.[3]

Compound Cancer Cell Line ICs0 (M) Reference

Methyl 2-amino-5-
(methylselanyl)benzoa HepG2 (Liver) 3.57+0.1 [3]

te

Methyl 2-amino-5-

(methylselanyl)benzoa  MCF-7 (Breast) 5.64 +0.3 [3]
te

Dimethyl 5,5'-

diselanediylbis(2- HepG2 (Liver) 7.08+0.6 [3]

aminobenzoate)

Dimethyl 5,5'-
diselanediylbis(2- MCF-7 (Breast) 9.89+0.7 [3]

aminobenzoate)
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Caption: Proposed workflow for anticancer drug discovery.

Derivatives of 2-amino-5-iodobenzoic acid have shown promising activity against
Mycobacterium tuberculosis.[2] This suggests that Methyl 2-amino-5-iodobenzoate could
serve as a starting point for the development of novel antitubercular agents.

Strain Media MIC (mgI/L) Reference
M. tuberculosis 7H9 + glycerol + ADC 4]
Erdman + Tween 80
M. tuberculosis 7H9 + glycerol + ADC
0.5 [4]
H37Rv + Tween 80
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Radiopharmaceutical Development

The presence of an iodine atom makes Methyl 2-amino-5-iodobenzoate an attractive
candidate for the development of radiopharmaceuticals for single-photon emission computed
tomography (SPECT) and positron emission tomography (PET) imaging. Radioisotopes of
iodine, such as 123, 124| and 131, can be readily incorporated into the molecule. The amino and
ester groups provide sites for conjugation to targeting moieties, such as peptides or small
molecules, to direct the radiotracer to specific biological targets.

Methyl 2-amino-5-iodob@

Radioiodination
(e.g., with 1231, 124])

Radiolabeled
Intermediate

Conjugation to
Targeting Moiety

Targeted
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SPECT/PET Imaging
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Caption: Workflow for radiopharmaceutical development.

Conclusion

Methyl 2-amino-5-iodobenzoate is a readily accessible and highly versatile chemical entity
with significant untapped potential in various fields of chemical and biological research. Its
amenability to a wide range of synthetic transformations, coupled with the proven biological
activity of its derivatives, positions it as a valuable tool for the development of novel
therapeutics and diagnostic agents. This guide provides a foundational framework for
researchers to explore the rich chemistry of this compound and to unlock its full potential in
their scientific endeavors. The detailed protocols and collated data herein are intended to serve
as a practical resource to facilitate and inspire future research in this exciting area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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